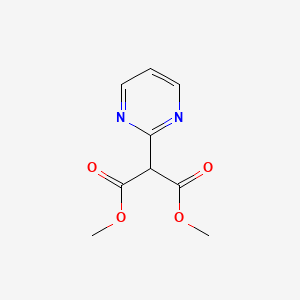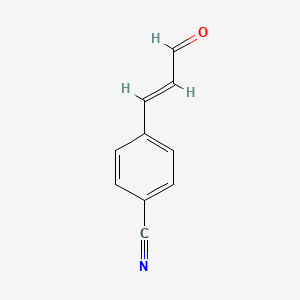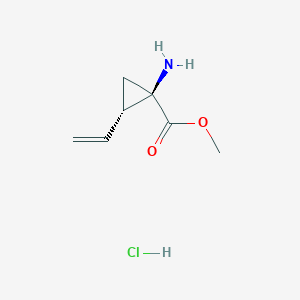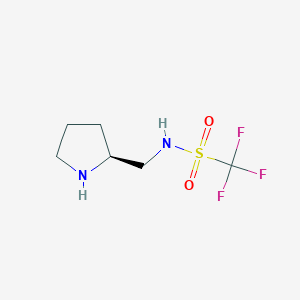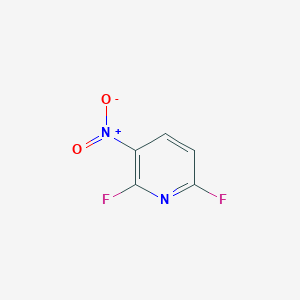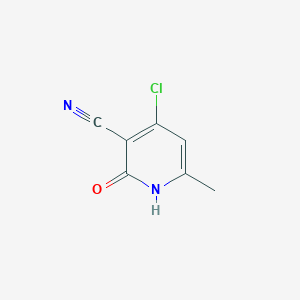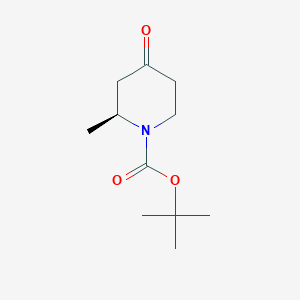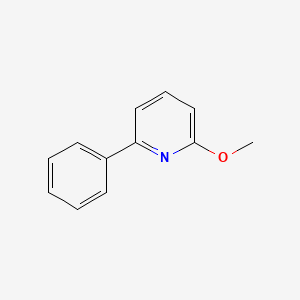
2-Methoxy-6-phenylpyridine
Overview
Description
2-Methoxy-6-phenylpyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 6-position of the pyridine ring
Mechanism of Action
Target of Action
Related compounds such as 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
It is likely that it interacts with its targets through allosteric modulation, similar to its related compounds . Allosteric modulators can enhance or inhibit the activity of receptors by binding to a site different from the active site, thereby influencing the receptor’s response to its ligand .
Biochemical Pathways
Compounds targeting the m1 muscarinic acetylcholine receptors are known to influence several signaling pathways, including the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and beta-arrestin-2 recruitment .
Result of Action
Based on the action of related compounds, it can be inferred that the compound may influence the activity of the m1 muscarinic acetylcholine receptors, thereby potentially affecting cognitive functions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-phenylpyridine can be synthesized through several methods. One common approach involves the cyanation of 2-methoxybenzaldehyde and phenylnitrile, which produces a mixture of nitriles, with the major product being this compound . Another method involves the oxidative cleavage of nitrobenzene with hydrogen peroxide in the presence of potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
2-Methoxy-6-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
2-Methyl-6-phenylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Methoxy-6-(2-methoxyphenyl)pyridine: Another derivative with an additional methoxy group on the phenyl ring.
Uniqueness: 2-Methoxy-6-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methoxy-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFCYRHFIMVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466846 | |
| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35070-08-7 | |
| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
